5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylicacidhydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is a chemical compound with the molecular formula C7H6BrN3O3 and a molecular weight of 260.04 g/mol . This compound is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide typically involves the reaction of benzotriazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydrobromic acid to introduce the hydrobromide group into the benzotriazole structure . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole ketones, while reduction may produce benzotriazole amines .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable coordination complexes with metal ions, which can inhibit enzymatic activity or disrupt cellular processes . Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid: Similar structure but lacks the hydrobromide group.
5-Methyl-1H-1,2,3-benzotriazole: Contains a methyl group instead of a hydroxyl group.
Benzotriazole: The parent compound with a simpler structure.
Uniqueness
5-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and hydrobromide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6BrN3O3 |
---|---|
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
6-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H5N3O3.BrH/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13;/h1-2,11H,(H,12,13)(H,8,9,10);1H |
InChI-Schlüssel |
CIITZQWNFPGYTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NNN=C21)O)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.